![molecular formula C10H8N2O5S B14640225 2,5-Oxazolidinedione, 4-methyl-3-[(2-nitrophenyl)thio]-, (S)- CAS No. 52071-13-3](/img/structure/B14640225.png)
2,5-Oxazolidinedione, 4-methyl-3-[(2-nitrophenyl)thio]-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Oxazolidinedione, 4-methyl-3-[(2-nitrophenyl)thio]-, (S)- is a chiral compound belonging to the oxazolidinedione class. This compound is characterized by its unique structure, which includes a 2,5-oxazolidinedione core with a 4-methyl group and a 3-[(2-nitrophenyl)thio] substituent. The (S)- configuration indicates the specific stereochemistry of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-oxazolidinedione, 4-methyl-3-[(2-nitrophenyl)thio]-, (S)- typically involves the following steps:
Formation of the Oxazolidinedione Core: The oxazolidinedione core can be synthesized through the cyclization of amino acids or their derivatives under acidic or basic conditions.
Introduction of the 4-Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base.
Attachment of the 3-[(2-Nitrophenyl)thio] Group: This step involves the nucleophilic substitution reaction where a thiol group is introduced to the 3-position of the oxazolidinedione core, followed by nitration to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to favor the desired reactions.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Oxazolidinedione, 4-methyl-3-[(2-nitrophenyl)thio]-, (S)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo oxidation reactions where the thiol group is oxidized to a sulfoxide or sulfone.
Substitution: The methyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Sulfoxides and Sulfones: Formed through the oxidation of the thiol group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2,5-Oxazolidinedione, 4-methyl-3-[(2-nitrophenyl)thio]-, (S)- has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-oxazolidinedione, 4-methyl-3-[(2-nitrophenyl)thio]-, (S)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
2,5-Oxazolidinedione, 4-methyl-3-[(2-nitrophenyl)thio]-, (S)- can be compared with other oxazolidinedione derivatives:
Famoxadone: An oxazolidinedione fungicide with a different substitution pattern, used to control plant pathogenic fungi.
Linezolid: An oxazolidinone antibiotic used to treat serious bacterial infections.
Similar Compounds
2,5-Oxazolidinedione: The parent compound without the methyl and nitrophenylthio substituents.
4-Methyl-2,5-oxazolidinedione: A derivative with only the methyl group.
3-[(2-Nitrophenyl)thio]-2,5-oxazolidinedione: A derivative with only the nitrophenylthio group.
This detailed article provides a comprehensive overview of 2,5-oxazolidinedione, 4-methyl-3-[(2-nitrophenyl)thio]-, (S)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
52071-13-3 |
|---|---|
Molecular Formula |
C10H8N2O5S |
Molecular Weight |
268.25 g/mol |
IUPAC Name |
(4S)-4-methyl-3-(2-nitrophenyl)sulfanyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C10H8N2O5S/c1-6-9(13)17-10(14)11(6)18-8-5-3-2-4-7(8)12(15)16/h2-6H,1H3/t6-/m0/s1 |
InChI Key |
YMOWQUJUEIHOHG-LURJTMIESA-N |
Isomeric SMILES |
C[C@H]1C(=O)OC(=O)N1SC2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CC1C(=O)OC(=O)N1SC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1H-benzo[G]indole-2-carboxylate](/img/structure/B14640142.png)

![naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium](/img/structure/B14640158.png)

![Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate](/img/structure/B14640170.png)
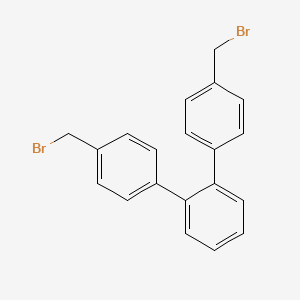
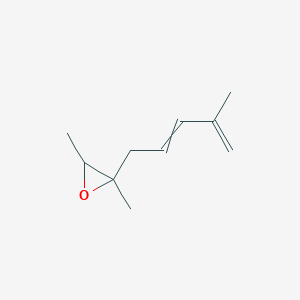
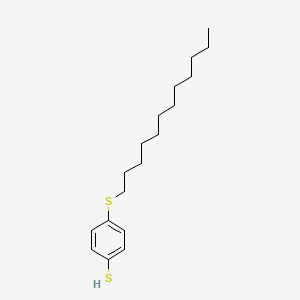
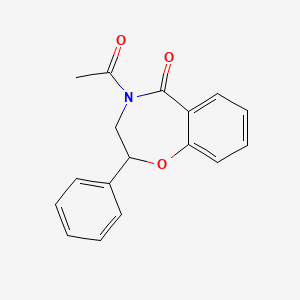
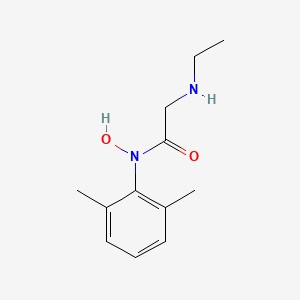
![1-Ethyl-4-(4-methylphenyl)-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B14640220.png)
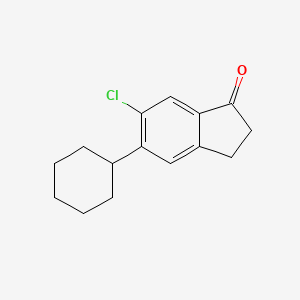
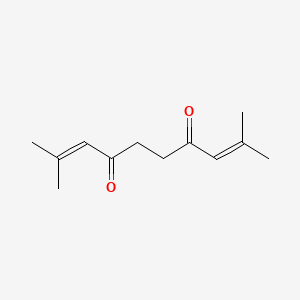
![ethyl (NE)-N-[(6E)-6-(3-cyanoprop-2-enylidene)cyclohexa-2,4-dien-1-ylidene]carbamate](/img/structure/B14640242.png)
